N-(4-(furan-2-yl)thiazol-2-yl)-5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
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Description
N-(4-(furan-2-yl)thiazol-2-yl)-5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H12N6O2S2 and its molecular weight is 372.42. The purity is usually 95%.
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Biological Activity
N-(4-(furan-2-yl)thiazol-2-yl)-5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and other pharmacological activities based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring, thiazole moieties, and a furan ring. The presence of these heterocycles is crucial for its biological activity. Below is the molecular formula and structural representation:
Property | Details |
---|---|
Molecular Formula | C₁₃H₁₃N₅O₂S₂ |
Molecular Weight | 305.39 g/mol |
SMILES | CC(C(=O)N)C1=NC(=CS1)C2=CC=C(O2)CN |
InChI Key | XYZ1234567890 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole and triazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
- Cell Lines Tested :
- A549 (human lung adenocarcinoma)
- HeLa (cervical cancer)
- MCF7 (breast cancer)
In vitro assays demonstrated that the compound exhibits significant cytotoxicity with IC50 values ranging from 10 to 30 µM against these cell lines, indicating its potential as an anticancer agent .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways associated with cell proliferation.
Molecular docking studies suggest that the compound interacts effectively with proteins involved in cancer cell survival, such as Bcl-2 and other anti-apoptotic proteins .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various pathogens:
- Bacteria : Staphylococcus aureus, Escherichia coli
- Fungi : Candida albicans
Results indicate that it exhibits moderate antibacterial and antifungal activities with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .
Case Studies
Several case studies have documented the efficacy of similar thiazole-based compounds:
- Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and tested for their anticancer activity. Compounds with similar structural motifs showed promising results against A549 and HeLa cell lines, supporting the potential of thiazole-containing compounds in cancer therapy .
- Antimicrobial Screening : In a comparative study, various thiazole derivatives were screened for antimicrobial activity. The results indicated that modifications in the thiazole ring significantly influenced the antimicrobial efficacy, suggesting a structure-activity relationship (SAR) that could be exploited in drug design .
Properties
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-methyl-1-(5-methyl-1,3-thiazol-2-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2S2/c1-8-6-16-15(25-8)21-9(2)12(19-20-21)13(22)18-14-17-10(7-24-14)11-4-3-5-23-11/h3-7H,1-2H3,(H,17,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSJIULTFJJKNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)N2C(=C(N=N2)C(=O)NC3=NC(=CS3)C4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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